molecular formula C7H13NO B6235175 rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo CAS No. 53751-30-7

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo

Cat. No.: B6235175
CAS No.: 53751-30-7
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-XVMARJQXSA-N
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Description

rac-[(1R,2R,4S)-7-oxabicyclo[221]heptan-2-yl]methanamine, exo, is a bicyclic organic compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxabicycloheptane ring system, which can be derived from readily available precursors such as cyclopentadiene and formaldehyde.

    Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and formaldehyde produces the oxabicycloheptane framework.

    Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound, would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for the cycloaddition step, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential in creating novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo: A stereoisomer with different spatial arrangement of atoms.

    rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: An alcohol derivative with similar structural features.

Uniqueness

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, is unique due to its specific stereochemistry and the presence of both an oxabicycloheptane ring and an amine group. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

CAS No.

53751-30-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1

InChI Key

HOGOLKHCHFSFKN-XVMARJQXSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)CN

Canonical SMILES

C1CC2C(CC1O2)CN

Purity

0

Origin of Product

United States

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